Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

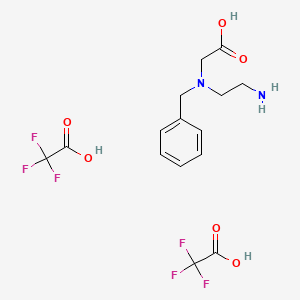

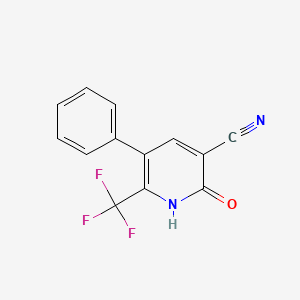

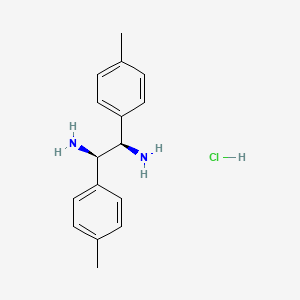

“Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH” is a peptide derivative. It contains the amino acids Arginine (Arg) and Serine (Ser), which are common in proteins. The “Fmoc” and “Pbf” are protecting groups used in peptide synthesis to prevent unwanted side reactions. The “Psi(Me,Me)pro” likely refers to a specific type of chemical bond or modification in the peptide .

Synthesis Analysis

The synthesis of such a compound would likely involve solid-phase peptide synthesis (SPPS), a common method for creating peptides. The Fmoc group is often used in SPPS as a temporary protection for the amino group, preventing it from reacting until the desired moment .Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement and modifications of the amino acids in the peptide. The empirical formula indicates the numbers of each type of atom in the molecule .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under mildly basic conditions, allowing the next amino acid to be added. The Pbf group protects the guanidine group of arginine and can be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the peptide would depend on its specific structure and the nature of its amino acids and protecting groups .Aplicaciones Científicas De Investigación

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH has been used in a variety of scientific research applications due to its ability to bind to proteins and other molecules, and its stability in a variety of conditions. It has been used to study protein-protein interactions, protein-ligand interactions, and peptide-peptide interactions. It has also been used to study the structure and function of proteins and peptides, as well as to develop new drugs and therapeutic agents.

Mecanismo De Acción

Target of Action

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a modified amino acid sequence used in peptide synthesis . The primary targets of this compound are the biological systems where it is introduced. It is used as a building block in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The self-assembly of Fmoc-modified amino acids and short peptides occurs in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the self-assembly of bio-inspired building blocks . The unique interactions induced by the peptide sequences result in the formation of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the method of synthesis. The Fmoc/tBu solid-phase synthesis, a common method used, involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The ADME properties and their impact on bioavailability are subject to the specific conditions of the synthesis and the biological system where the compound is introduced.

Result of Action

The result of the compound’s action is the formation of functional materials with unique and tunable morphologies . These materials have potential applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the choice of solvents in the synthesis process can impact the environment and human health . Green solvents have been proposed to reduce this impact without impairing the synthetic process .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH in lab experiments is its stability in a variety of conditions. It is also relatively simple and cost-effective to synthesize. However, there are some limitations to using this peptide in lab experiments. For example, it is not very soluble in water, and it can be difficult to purify. Additionally, the peptide can be difficult to store for long periods of time.

Direcciones Futuras

There are a number of potential future directions for Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development and therapeutic agents. Additionally, further research could be conducted to improve its solubility and storage properties. Finally, research could be conducted to explore the potential of using this compound in other scientific research applications, such as biocatalysis and nanotechnology.

Métodos De Síntesis

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is synthesized using a method called "solid-phase peptide synthesis" (SPPS). This method involves the use of a polystyrene resin, which is used as a solid support for the synthesis of peptides and proteins. The peptide is built up on the resin by a series of chemical reactions, and the final product is released from the resin by cleaving the peptide bond. This method is advantageous because it is relatively simple, efficient, and cost-effective.

Safety and Hazards

Propiedades

IUPAC Name |

(4S)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N5O9S/c1-22-23(2)34(24(3)29-19-39(4,5)54-33(22)29)55(50,51)44-37(41)42-18-12-17-31(35(46)45-32(36(47)48)21-53-40(45,6)7)43-38(49)52-20-30-27-15-10-8-13-25(27)26-14-9-11-16-28(26)30/h8-11,13-16,30-32H,12,17-21H2,1-7H3,(H,43,49)(H,47,48)(H3,41,42,44)/t31-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQJWISHHYZRPX-ACHIHNKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N3C(COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N3[C@@H](COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N5O9S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

![tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate](/img/structure/B6286667.png)

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)